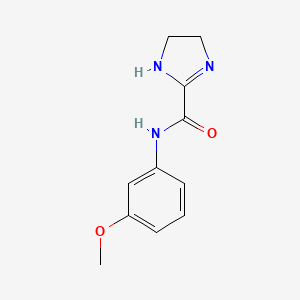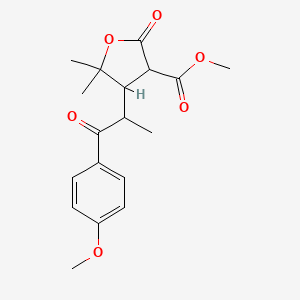
Methyl 4-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a dimethyl-substituted tetrahydrofuran ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through the reaction of anisole with appropriate reagents.
Formation of the Tetrahydrofuran Ring: The next step involves the cyclization of the intermediate to form the tetrahydrofuran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a suitable catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity to certain targets, while the tetrahydrofuran ring can provide structural stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-(4-hydroxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 4-(1-(4-chlorophenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
Methyl 4-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. The combination of the methoxyphenyl group and the tetrahydrofuran ring provides a distinct structural framework that can be exploited in various applications.
Properties
Molecular Formula |
C18H22O6 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 4-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C18H22O6/c1-10(15(19)11-6-8-12(22-4)9-7-11)14-13(16(20)23-5)17(21)24-18(14,2)3/h6-10,13-14H,1-5H3 |
InChI Key |
YRJKFBGFNIASNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(C(=O)OC1(C)C)C(=O)OC)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


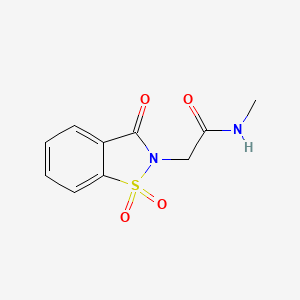
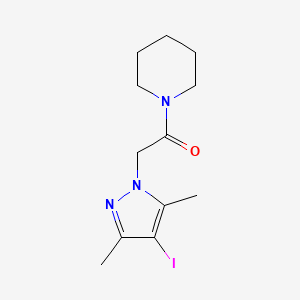
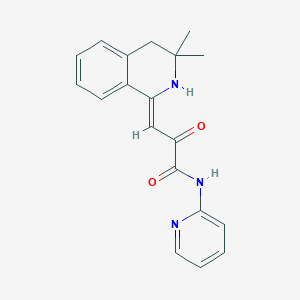

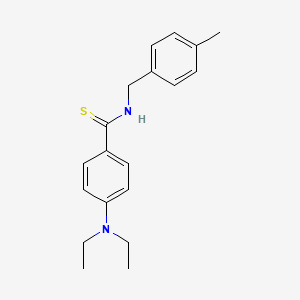
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11075232.png)
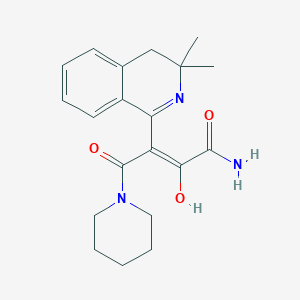
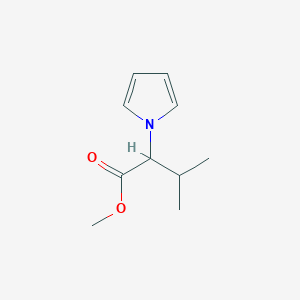
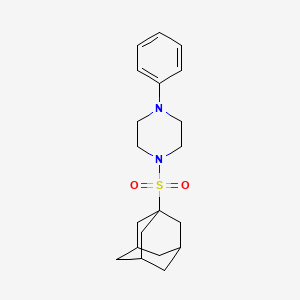
![(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B11075266.png)
![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B11075279.png)
![N-[(2-methylquinolin-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075282.png)
